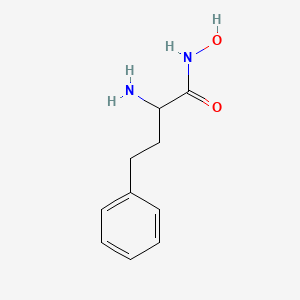
Carbamic acid, neopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, neopentyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. The neopentyl ester of carbamic acid is particularly interesting due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic acid, neopentyl ester can be synthesized through the reaction of neopentyl alcohol with carbamoyl chloride. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Neopentyl alcohol+Carbamoyl chloride→Carbamic acid, neopentyl ester+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, the use of catalysts and solvents can further enhance the reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, neopentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of neopentyl alcohol and carbamic acid.
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Neopentyl alcohol and carbamic acid.
Oxidation: Various oxidized carbamate derivatives.
Substitution: Different carbamate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, neopentyl ester has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
Biology: Studied for its potential use in enzyme inhibition and as a model compound for understanding carbamate interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of carbamic acid, neopentyl ester involves its interaction with target molecules through the formation of carbamate bonds. These bonds can inhibit enzyme activity by modifying active site residues, leading to a decrease in enzyme function. The molecular targets often include enzymes with nucleophilic active sites, such as serine hydrolases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
Carbamic acid, neopentyl ester is unique due to its bulky neopentyl group, which imparts steric hindrance and affects its reactivity and stability. This makes it a valuable compound for specific applications where steric effects are crucial, such as in the design of enzyme inhibitors and protecting groups in organic synthesis.
Propriétés
Numéro CAS |
3124-46-7 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
2,2-dimethylpropyl carbamate |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3,(H2,7,8) |
Clé InChI |
AFQYFVWMIRMBAE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


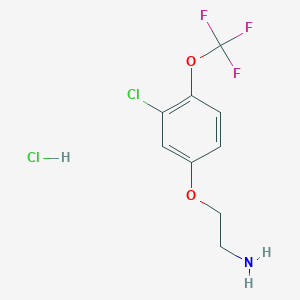
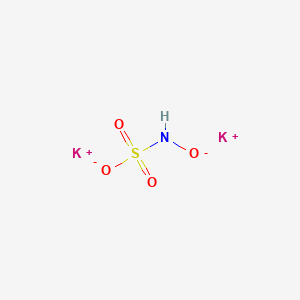
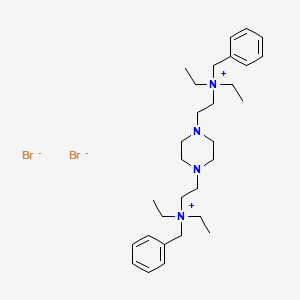
![5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one](/img/structure/B13733640.png)
![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)

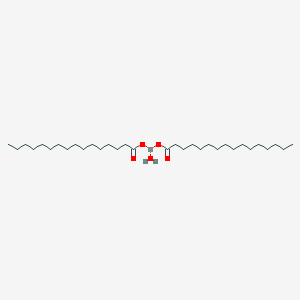
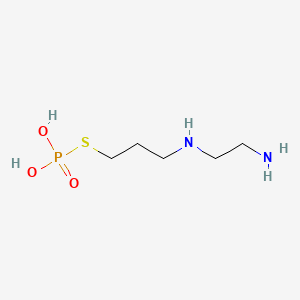
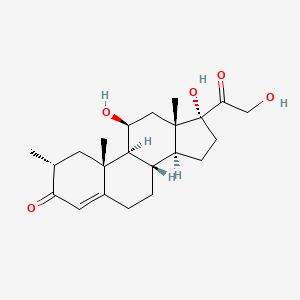
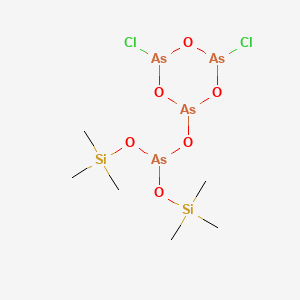
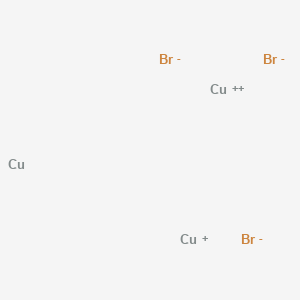
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

